3',4'-Di-O-(beta-hydroxyethyl)rutoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

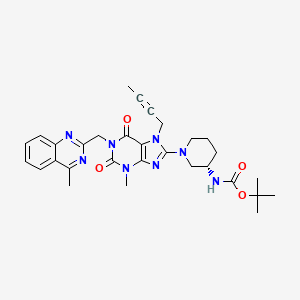

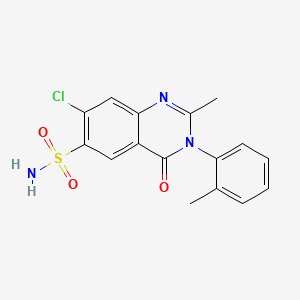

3’,4’-Di-O-(beta-hydroxyethyl)rutoside is a chemical compound with the molecular formula C31H38O18 . It is also known by other names such as 3’,4’-Bis(hydroxyethyl)rutoside and 3’,4’-Di-O-(beta-hydroxyethyl)rutoside .

Molecular Structure Analysis

The IUPAC name for 3’,4’-Di-O-(beta-hydroxyethyl)rutoside is 2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[ (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one . The molecular weight is 698.6 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside include a molecular weight of 698.6 g/mol . The compound has a hydrogen bond donor count of 12 and a hydrogen bond acceptor count of 19 . The rotatable bond count is 10 .Scientific Research Applications

Antioxidant and Protective Effects

3',4'-Di-O-(beta-hydroxyethyl)rutoside, known for its significant antioxidative properties, plays a crucial role in protecting endothelial cells against oxidative stress. The flavonoid demonstrates a direct antioxidant effect, which is critical for its protective capabilities against intracellular oxidative stress in human umbilical vein endothelial cells. This direct scavenging activity, substantiated through instantaneous protection at therapeutically achievable concentrations, underscores its physiological significance. The flavonoid's site-specific scavenging effect, its position in the antioxidant network (reacting quickly with ascorbate or glutathione), and its localization in vascular system cells further highlight its direct antioxidant efficacy (Lemmens et al., 2014).

Pharmacokinetics and Stability

The pharmacokinetics of mono-3' and mono-4'-O-(beta-hydroxyethyl)-rutoside derivatives have been thoroughly studied to understand their absorption and bioavailability. Research has shown that their bioavailability tends to be proportional to the administered dose, with the rate of appearance and elimination half-life of these molecules remaining consistent across different doses. This research provides valuable insights into the dosing and potential therapeutic applications of these compounds, emphasizing their safety and tolerability (Kienzler et al., 2002).

Clinical Efficacy in Venous Insufficiency

A study comparing the efficacy of this compound with diosmin+hesperidin in patients with chronic venous insufficiency (CVI) demonstrated significant improvements in microcirculatory parameters and symptoms associated with CVI. The treatment with this compound showed a more substantial effect on reducing resting skin flux, capillary filtration, and symptoms of CVI compared to the diosmin+hesperidin group. These findings suggest that this compound may offer a more effective treatment option for managing the signs and symptoms of chronic venous insufficiency (Cesarone et al., 2005).

Antiproliferative Activity

Research into hydroxythiopyridones and their organoruthenium complexes, related to the chemical family of this compound, has revealed potent cytotoxic activity. Specifically, the 3-hydroxy-4-thiopyridones showed significant antiproliferative activity in non-small lung cancer cells, highlighting the potential for these compounds in cancer therapy. Although not directly linked to this compound, this research opens avenues for exploring the antiproliferative properties of related flavonoids (Shakil et al., 2021).

Mechanism of Action

Target of Action

3’,4’-Di-O-(beta-hydroxyethyl)rutoside, also known as Hydroxyethylrutosides, is a standardized mixture of semisynthetic flavonoids . It primarily targets the microvascular endothelium , which plays a crucial role in maintaining vascular homeostasis and regulating the passage of substances between the bloodstream and surrounding tissues .

Mode of Action

The compound interacts with its targets to reduce hyperpermeability and edema . This interaction results in improved microvascular perfusion and microcirculation, and reduced erythrocyte aggregation . The preparation also has a possible protective effect on the vascular endothelium .

Biochemical Pathways

It is known that the compound’s action on the microvascular endothelium leads to a reduction in capillary filtration rate . This, in turn, can affect various downstream effects related to microvascular perfusion and microcirculation .

Pharmacokinetics

It is known that the compound can be administered orally or intravenously . The impact of these properties on the compound’s bioavailability is currently unclear.

Result of Action

The molecular and cellular effects of 3’,4’-Di-O-(beta-hydroxyethyl)rutoside’s action include a reduction in capillary hyperpermeability and edema, improved microvascular perfusion and microcirculation, and reduced erythrocyte aggregation . These effects can lead to improved signs and symptoms in conditions such as chronic venous insufficiency and diabetes .

properties

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)9-14(34)10-18(20)47-28(29)13-2-3-16(43-6-4-32)17(8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWKHRUNUCGNGI-MVXJRKCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862127-01-3 |

Source

|

| Record name | 3',4'-Di-O-(beta-hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862127013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JV5L5901 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)

![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)

![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)

![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)

![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)